molecular formula C14H11FO3S B021049 ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 105799-70-0

ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate

Cat. No.: B021049
CAS No.: 105799-70-0
M. Wt: 278.3 g/mol
InChI Key: RJJIHFVEBLDZCR-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a chemical compound with the molecular formula C14H11FO3S.

Preparation Methods

The synthesis of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiophene-2-carboxylic acid in the presence of a fluorinating agent. The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate can be compared with other similar compounds in the thieno[3,2-c]chromene family, such as:

  • Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate
  • Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate
  • Ethyl 8-methoxy-4H-thieno[3,2-c]chromene-2-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. This compound is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability .

Biological Activity

Ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound with notable potential in medicinal chemistry. With the molecular formula C14H11FO3SC_{14}H_{11}FO_3S and a molecular weight of approximately 260.31 g/mol, this compound features a unique structure that combines thieno[3,2-c]chromene and carboxylate functionalities. Its biological activities are of particular interest for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In studies, it demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 50 µg/mL for certain strains like E. coli and S. aureus . The presence of the fluorine atom in its structure is believed to enhance its bioactivity compared to other similar compounds lacking this substituent.

Anticancer Activity

The compound's anticancer properties have also been explored extensively. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. It appears to interact with specific molecular targets involved in cell signaling pathways that regulate growth and apoptosis . In particular, its mechanism of action may involve the inhibition of enzymes that play critical roles in cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting key enzymes responsible for the production of pro-inflammatory mediators . This property could make it a candidate for treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound binds to specific receptors or enzymes, modulating their activity and thereby influencing various biological processes. Its interactions may lead to the inhibition of pathways associated with inflammation and tumor growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

Compound NameStructural FeaturesUnique Aspects
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylateContains chlorine instead of fluorinePotentially different reactivity patterns
Ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylateContains a methyl groupMay exhibit altered biological activity
Ethyl 4H-thieno[3,2-c]chromene-3-carboxylateCarboxylic acid at position 3Different biological activity profile

The presence of the fluorine atom in this compound enhances its stability and bioactivity compared to its chloro and methyl counterparts .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a strong zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antibacterial agent .

Study on Anticancer Properties

In another study focusing on cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations as low as 10 µM. The underlying mechanism was linked to apoptosis induction through caspase activation pathways . This positions this compound as a promising candidate for further development in cancer therapeutics.

Properties

IUPAC Name

ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJIHFVEBLDZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)F)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404388
Record name Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105799-70-0
Record name Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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